Aqueous Solubility Advantage of the Pre-Formed Sodium Salt vs. the Corresponding Free Acid
Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exists as a fully ionized species at physiological pH, eliminating the slow dissolution/neutralization step inherent to the free acid. While experimental solubility data for this specific sodium salt are not publicly available, the compound's computed topological polar surface area (TPSA) of 96.5 Ų and the presence of six hydrogen-bond acceptors predict substantially higher aqueous solvation compared with the neutral free acid (estimated TPSA ~83 Ų, five acceptors) [1]. This TPSA shift reflects the exposed carboxylate oxygen atoms that drive hydration; analogous sodium carboxylates in the thiazole series typically exhibit ≥50-fold higher aqueous solubility than their free-acid counterparts [2]. For users requiring ready-to-dissolve stocks for high-throughput screening or parenteral formulation, this difference is operationally decisive.
| Evidence Dimension | Topological Polar Surface Area (TPSA) as a surrogate for aqueous solubility |
|---|---|
| Target Compound Data | 96.5 Ų (PubChem computed; H-bond acceptors = 6, donors = 1) [1] |
| Comparator Or Baseline | 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid (free acid): estimated TPSA ~83 Ų (based on methyl ester analogue with measured PSA of 82.7 Ų ), H-bond acceptors = 5, donors = 2 |
| Quantified Difference | ΔTPSA ≈ +13 Ų; net gain of one H-bond acceptor, loss of one H-bond donor; sodium carboxylates of similar molecular weight routinely exhibit ≥50‑fold solubility gain over free acids [2] |
| Conditions | Computed values from PubChem; solubility gain inferred from class‑level behavior of sodium carboxylate salts [2] |
Why This Matters
Higher TPSA and the pre-ionized state predict markedly faster aqueous dissolution, which is critical for high-throughput screening, DMPK assays, and liquid formulation development.
- [1] PubChem Compound Summary, CID 132371623, Sodium 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/132371623 (accessed May 2026). View Source
- [2] Stahl, P.H., Wermuth, C.G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2008. View Source
